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molecular formula C10H8BrN3O2 B8629357 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8629357
M. Wt: 282.09 g/mol
InChI Key: MZFGUKZCTKDTCW-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

To a solution of 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (30 mg) described in Reference Example 24 in N,N-dimethylformamide (1 ml) was added 10% palladium carbon (containing about 50% water) (10 mg) at room temperature, and stirred at the same temperature for 30 minutes under hydrogen atmosphere. After completion of the reaction, the reaction solution was filtered through Celite, then the solvent was evaporated in vacuo, azeotropically concentrated together with toluene to give the titled compound (23 mg) as a white solid.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
10 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([CH3:13])=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=[N:9]2)=[N:6][CH:7]=1>CN(C)C=O.[C].[Pd]>[CH3:13][C:12]1[N:8]([C:5]2[CH:4]=[CH:3][CH:2]=[CH:7][N:6]=2)[N:9]=[CH:10][C:11]=1[C:14]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1N=CC(=C1C)C(=O)O
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
palladium carbon
Quantity
10 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 30 minutes under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
azeotropically concentrated together with toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=NN1C1=NC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 mg
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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